1-Iodoadamantane

概要

説明

1-Iodoadamantane is a haloadamantane . The voltammetric reduction of 1-iodoadamantane at a silver cathode in tetrahydrofuran (THF) and acetonitrile (ACN) is reported to involve a single electron forming a mixture of monomeric and dimeric products .

Synthesis Analysis

1-Iodoadamantane is suitable reagent used to evaluate the rate constants for the reduction of haloadamantanes by SmI2 in the presence of hexamethylphosphoramide (HMPA) and H2O by GC/MS-analyzed method . It may be used as iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane . It may be used as starting reagent in the synthesis of N-(1-adamantyl)acetamide via nucleophilic substitution .Molecular Structure Analysis

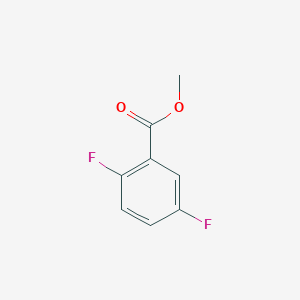

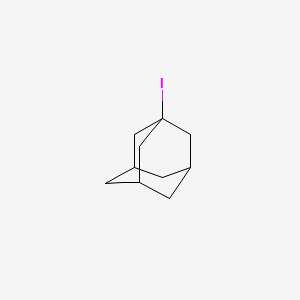

The molecular formula of 1-Iodoadamantane is C10H15I . The average mass is 262.131 Da and the monoisotopic mass is 262.021820 Da .Chemical Reactions Analysis

The photostimulated reaction of the phthalimide anion with 1-iodoadamantane is reported to yield 3-(1-adamantyl) phthalimide and 4-(1-adamantyl) phthalimide, along with the reduction product adamantane . 1-Iodoadamantane is reported to undergo photostimulated reaction with the enolate anion of acetone, acetophenone, and propiophenone to give adamantane and the substitution products .Physical And Chemical Properties Analysis

1-Iodoadamantane is a white or off-white crystalline solid with a melting point of 157-159°C. It is sparingly soluble in water but soluble in organic solvents like chloroform and ether. 1-Iodoadamantane has a molecular weight of 277.12 g/mol, a boiling point of 271°C, and a density of 1.67 g/cm3.科学的研究の応用

Solvent Polarity Studies

1-Iodoadamantane has been used in studies to understand the role of solvent polarity on optical and electronic characteristics . The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments . This gives rise to solvatochromatic shifts in the optical absorption and electronic structure .

Investigation of Highly Reactive Systems

1-Iodoadamantane may be used as an iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane .

Synthesis of N-(1-adamantyl)acetamide

1-Iodoadamantane may be used as a starting reagent in the synthesis of N-(1-adamantyl)acetamide via nucleophilic substitution .

4. Tuning Band Gap in Lower Dimensional Materials The possibility of tuning the band gap in lower dimensional materials is attractive in nanoscale research . The functionalization of adamantane, such as 1-Iodoadamantane, is found to be an effective choice for tuning the electronic properties of lower diamondoids .

Materials Chemistry

Functionalized adamantane derivatives, like 1-Iodoadamantane, are of great interest in many applications ranging from materials chemistry to composite materials and 3D porous networks .

Study of Electronic Properties

Changes in the HOMO and LUMO energies and electron density distributions of various solvent continuums demonstrate the influence of solvent polarity on the HOMO and LUMO energy levels of the chemical system .

作用機序

Target of Action

1-Iodoadamantane is a haloadamantane It is known to be used as an iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane .

Mode of Action

The mode of action of 1-Iodoadamantane involves its interaction with its targets. For instance, the voltammetric reduction of 1-Iodoadamantane at a silver cathode in tetrahydrofuran (THF) and acetonitrile (ACN) is reported to involve a single electron forming a mixture of monomeric and dimeric products .

Biochemical Pathways

It is known that 1-iodoadamantane undergoes a photostimulated reaction with the enolate anion of acetone, acetophenone, and propiophenone to give adamantane and substitution products .

Pharmacokinetics

It is known that 1-iodoadamantane is a solid compound with a molecular weight of 26213 .

Result of Action

The result of the action of 1-Iodoadamantane involves the formation of various products. For instance, the photoinduced reaction of 1-Iodoadamantane in DMSO is reported to afford substitution products on C3, C6, and C8, 1-adamantanol, 1-adamantyl 2-naphthyl ether, and adamantane .

Action Environment

The action environment can influence the efficacy and stability of 1-Iodoadamantane. For instance, β-Cyclodextrin (β-CD), a naturally occurring host, strongly binds adamantane and its derivatives. Based on this binding, a host–guest inclusion complex of β-CD with adamantane was prepared, and the included adamantane was selectively iodinated to 1-Iodoadamantane by iodoform .

Safety and Hazards

1-Iodoadamantane should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments . This gives rise to the solvatochromatic shifts in the optical absorption and electronic structure and the experimentally measured UV-vis absorption spectra show significant solvatochromic shifts with respect to the solvent polarity . The absorption shift for both σ to σ* and n to σ* electronic transitions are more dominant in polar solvents than in nonpolar solvents .

特性

IUPAC Name |

1-iodoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVOATXCSSPUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227619 | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodoadamantane | |

CAS RN |

768-93-4 | |

| Record name | 1-Iodoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。